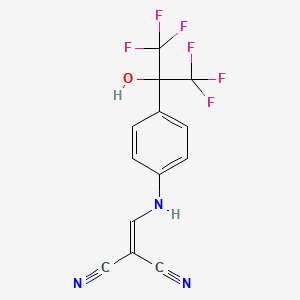
(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a novel organic compound characterized by its trifluoromethyl and phenylamino functionalities
作用机制
Target of Action
The primary targets of this compound are the Retinoic Acid Receptor-Related Orphan Receptors (RORs) . These receptors are part of the nuclear receptor family and play crucial roles in various biological processes, including metabolism, development, immunity, and circadian rhythm .
Mode of Action
The compound acts as an inverse agonist for the RORα and RORγ receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
These could include pathways involved in lipid metabolism, immune response, and circadian rhythm .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as an inverse agonist of RORα and RORγ, it might lead to changes in gene expression regulated by these receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoro-Intermediate: : Initial steps often involve the formation of a trifluoromethylated intermediate through reactions such as trifluoromethylation of a suitable precursor.
Hydroxy Substitution: : This intermediate undergoes hydroxy substitution to introduce the hydroxy group at the desired position.
Phenylamino Group Introduction: : The phenylamino functionality is introduced through an amination reaction.
Final Coupling: : The final step involves coupling the phenylamino intermediate with a suitable dicarbonitrile reagent under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. High-throughput synthesis techniques and optimization of catalytic processes are critical for scalable production.
化学反应分析
Types of Reactions
Oxidation: : The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives.
Reduction: : The dicarbonitrile moiety can be reduced to corresponding amines under suitable conditions.
Substitution: : Both the phenyl and trifluoromethyl groups can be involved in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: : Reagents include halogenating agents or nucleophiles like alkoxides.
Major Products
Oxidation: : Carbonyl compounds.
Reduction: : Amines.
Substitution: : Halogenated or alkylated derivatives.
科学研究应用
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.
Biology
Research has explored its potential as a bioactive molecule, particularly in the development of pharmaceutical candidates due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Its unique functional groups make it valuable in materials science for the development of advanced polymers and coatings.
相似化合物的比较
Compared to other trifluoromethylated or phenylamino compounds, (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exhibits distinct properties such as enhanced stability and specific reactivity patterns. Similar compounds include:
4-Trifluoromethylphenylamine: : Lacks the additional hydroxy and dicarbonitrile functionalities, resulting in different reactivity and application profiles.
(2,2,2-Trifluoroethyl)benzene: : Missing the amino and dicarbonitrile groups, used mainly in simpler synthetic applications.
And there you have it! The full breakdown of this compound. Fascinating, isn’t it?
属性
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O/c14-12(15,16)11(23,13(17,18)19)9-1-3-10(4-2-9)22-7-8(5-20)6-21/h1-4,7,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRACRLDEHUVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)
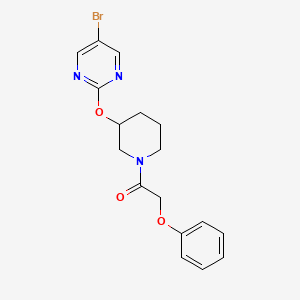

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)
![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
![N-(2,5-dimethylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2950884.png)
![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)
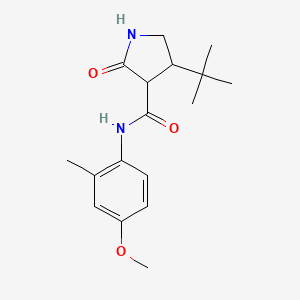
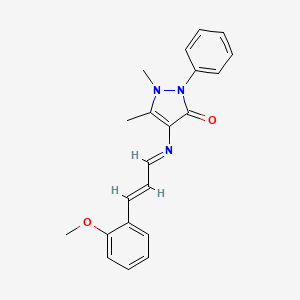
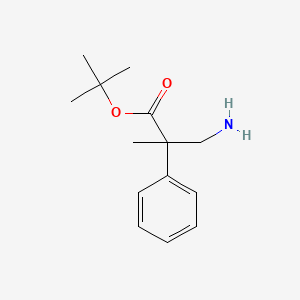
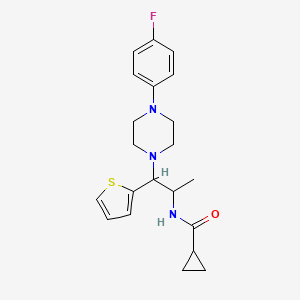
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)
